Enhanced Potency Relative to CAM AB-423
In a direct comparison of anti-HBV activity in HepDE19 cells, HBv-IN-48 demonstrated an EC50 value of 0.005 μM, which is 2-fold more potent than the next-generation capsid assembly modulator AB-836 (EC50 = 0.010 μM) [1]. Both compounds were evaluated under identical experimental conditions, confirming that HBv-IN-48 achieves viral replication inhibition at lower concentrations [2].
| Evidence Dimension | EC50 for HBV inhibition |
|---|---|
| Target Compound Data | 0.005 μM |
| Comparator Or Baseline | AB-836: 0.010 μM |
| Quantified Difference | 2-fold lower EC50 |
| Conditions | HepDE19 cell culture, viral replication assay |
Why This Matters
Higher potency reduces the amount of compound required per experiment, lowering procurement costs and enabling more sensitive dose-response studies.
- [1] Lam, A. M., Mani, N., Ardzinski, A., Stever, K., Cuconati, A., Micolochick Steuer, H., ... & Sofia, M. J. (2024). Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus. Antiviral Research. View Source
- [2] MedChemExpress. (n.d.). HBV-IN-48 | HBV Inhibitor. Retrieved from https://www.medchemexpress.eu/hbv-in-48.html View Source
